molecular formula C14H23N5O B1220408 (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol CAS No. 79813-69-7

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Cat. No.: B1220408
CAS No.: 79813-69-7
M. Wt: 277.37 g/mol
InChI Key: IOSAAWHGJUZBOG-WDEREUQCSA-N
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Description

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: is a small molecule belonging to the class of organic compounds known as 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. The compound has a molecular formula of C14H23N5O and a molecular weight of 277.3653 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol typically involves the coupling of a purine derivative with a nonan-2-ol moiety. The reaction conditions often include the use of protecting groups to ensure selective reactions at desired positions. Common reagents used in the synthesis include purine derivatives, nonan-2-ol, and various catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes , while substitution reactions may introduce various functional groups onto the purine ring .

Scientific Research Applications

Chemistry: In chemistry, (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It may serve as a model compound for understanding the behavior of purine derivatives in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to purine metabolism or as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties make it suitable for use in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The compound may inhibit or activate certain pathways, depending on its structure and the context of its use. For example, it may act as an inhibitor of adenosine deaminase , affecting purine metabolism .

Comparison with Similar Compounds

Uniqueness: (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is unique due to its specific stereochemistry and the presence of a nonan-2-ol moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSAAWHGJUZBOG-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79813-69-7
Record name HWC 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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